

# A Comparative Analysis of GZR18 and Liraglutide in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GLP-1R agonist 18 |           |
| Cat. No.:            | B12383953         | Get Quote |

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational glucagon-like peptide-1 (GLP-1) receptor agonist GZR18 and the established therapy, liraglutide. The following analysis is based on publicly available preclinical and clinical trial data to inform ongoing and future research in the field of diabetes and metabolic diseases.

### Overview of GZR18 and Liraglutide

GZR18 is a novel, long-acting GLP-1 receptor agonist currently in clinical development for the treatment of type 2 diabetes and obesity.[1][2] It is being investigated as a bi-weekly or onceweekly subcutaneous injection.[3][4] Preclinical studies have suggested its potential for significant glycemic control and weight reduction.[5]

Liraglutide is a well-established GLP-1 receptor agonist administered as a once-daily subcutaneous injection. It is approved for the treatment of type 2 diabetes and chronic weight management. Its efficacy and safety profile have been documented in numerous clinical trials and real-world studies.

Both GZR18 and liraglutide mimic the action of the native incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

### **Comparative Efficacy Data**



The following tables summarize key efficacy data from clinical trials of GZR18 and liraglutide. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.

### **Table 1: Glycemic Control - HbA1c Reduction**



| Drug                                           | Study/Dosa<br>ge                         | Baseline<br>HbA1c (%)                                                | Mean<br>HbA1c<br>Reduction<br>(%) | Study<br>Duration                     | Comparator                            |
|------------------------------------------------|------------------------------------------|----------------------------------------------------------------------|-----------------------------------|---------------------------------------|---------------------------------------|
| GZR18                                          | Phase 2b<br>(T2D) / 12 mg<br>(bi-weekly) | 8.28 - 8.56                                                          | -1.87                             | 24 weeks                              | Semaglutide<br>1 mg (once-<br>weekly) |
| Phase 2b<br>(T2D) / 18 mg<br>(bi-weekly)       | 8.28 - 8.56                              | -2.28                                                                | 24 weeks                          | Semaglutide<br>1 mg (once-<br>weekly) |                                       |
| Phase 2b<br>(T2D) / 24 mg<br>(bi-weekly)       | 8.28 - 8.56                              | -1.94                                                                | 24 weeks                          | Semaglutide<br>1 mg (once-<br>weekly) | •                                     |
| Phase 2b<br>(T2D) / 24 mg<br>(once-<br>weekly) | 8.28 - 8.56                              | -2.32                                                                | 24 weeks                          | Semaglutide<br>1 mg (once-<br>weekly) | -                                     |
| Liraglutide                                    | Real-world<br>study                      | Not specified                                                        | -0.9 to -2.2                      | 6 months                              | -                                     |
| LEAD<br>Program                                | Not specified                            | Greater improvement vs. active comparators/ placebo                  | Not specified                     | Various                               |                                       |
| Real-world<br>evidence<br>(Pakistan)           | Not specified                            | -0.94 at 6<br>months, -1.1<br>at 12 months,<br>-1.45 at 24<br>months | Up to 24<br>months                | -                                     |                                       |

Note: The GZR18 Phase 2b trial showed a reduction of 1.60% in the semaglutide group.

### **Table 2: Weight Management - Body Weight Reduction**



| Drug                                                  | Study/Do<br>sage                | Baseline<br>Weight<br>(kg) | Mean<br>Weight<br>Loss (kg)     | Mean<br>Weight<br>Loss (%) | Study<br>Duration | Comparat<br>or                            |
|-------------------------------------------------------|---------------------------------|----------------------------|---------------------------------|----------------------------|-------------------|-------------------------------------------|
| GZR18                                                 | Phase 2b<br>(T2D) /<br>Max dose | Not<br>specified           | -5.42                           | Not<br>specified           | 24 weeks          | Semaglutid<br>e 1 mg<br>(once-<br>weekly) |
| Phase 2b<br>(Obesity) /<br>12 mg (bi-<br>weekly)      | Not<br>specified                | Not<br>specified           | -11.15                          | 30 weeks                   | Placebo           |                                           |
| Phase 2b<br>(Obesity) /<br>18 mg (bi-<br>weekly)      | Not<br>specified                | Not<br>specified           | -13.22                          | 30 weeks                   | Placebo           |                                           |
| Phase 2b<br>(Obesity) /<br>24 mg (bi-<br>weekly)      | Not<br>specified                | Not<br>specified           | -14.25                          | 30 weeks                   | Placebo           | _                                         |
| Phase 2b<br>(Obesity) /<br>48 mg (bi-<br>weekly)      | Not<br>specified                | Not<br>specified           | -17.29                          | 30 weeks                   | Placebo           | _                                         |
| Phase 2b<br>(Obesity) /<br>24 mg<br>(once-<br>weekly) | Not<br>specified                | Not<br>specified           | -17.78                          | 30 weeks                   | Placebo           | _                                         |
| Phase<br>1b/2a<br>(Obesity) /<br>QW                   | Not<br>specified                | -16.5                      | -18.6<br>(placebo-<br>adjusted) | 35 weeks                   | Placebo           | _                                         |



| Phase<br>1b/2a<br>(Obesity) /<br>Q2W | Not<br>specified              | -11.3            | -13.5<br>(placebo-<br>adjusted) | 35 weeks         | Placebo  |         |
|--------------------------------------|-------------------------------|------------------|---------------------------------|------------------|----------|---------|
| Liraglutide                          | SCALE<br>Diabetes /<br>1.8 mg | 105.8            | -5.0                            | -4.7             | 56 weeks | Placebo |
| SCALE Diabetes / 3.0 mg              | 105.7                         | -6.4             | -6.0                            | 56 weeks         | Placebo  |         |
| SCALE<br>Insulin / 3.0<br>mg         | Not<br>specified              | Not<br>specified | -5.8                            | 56 weeks         | Placebo  | -       |
| Real-world study                     | Not<br>specified              | -1.3 to<br>-8.65 | Not<br>specified                | Not<br>specified | -        | -       |

Note: In the GZR18 Phase 2b T2D trial, the semaglutide group had a weight loss of 3.25 kg. In the SCALE Diabetes trial, the placebo group had a weight loss of 2.2 kg (2.0%). In the SCALE Insulin trial, the placebo group had a weight change of -1.5%. The GZR18 Phase 2b obesity trial placebo group had a weight loss of 0.99%.

# Experimental Protocols GZR18 - Phase 2b Clinical Trial in Type 2 Diabetes (CTR20232069)

- Objective: To compare the efficacy and safety of GZR18 injection versus semaglutide in Chinese adults with type 2 diabetes.
- Study Design: A multicenter, randomized, open-label study.
- Participants: 264 adult patients with T2D and poor glycemic control on lifestyle interventions and/or oral anti-diabetic treatment for at least three months.



- Intervention: Patients were randomized to receive bi-weekly GZR18 injections (12 mg, 18 mg, or 24 mg), once-weekly 24 mg GZR18 injections, or 1 mg semaglutide for 24 weeks, including a dose-escalation period.
- Primary Efficacy Endpoint: Change in HbA1c from baseline after 24 weeks of continuous treatment.

### **Liraglutide - SCALE Diabetes Trial (NCT01272232)**

- Objective: To evaluate the efficacy of liraglutide for weight loss among patients with type 2 diabetes.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Overweight and obese participants with type 2 diabetes.
- Intervention: Participants were randomized to receive subcutaneous liraglutide (3.0 mg or 1.8 mg daily) or placebo for 56 weeks.
- Primary Endpoints: Relative change in weight, proportion of participants losing 5% or more, or more than 10% of baseline weight at week 56.

## Signaling Pathways and Experimental Workflow GLP-1 Receptor Signaling Pathway



Click to download full resolution via product page

Caption: GLP-1 receptor signaling cascade in pancreatic beta-cells.



### **Generalized Clinical Trial Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gan & Lee Pharmaceuticals Begins First-In-Human Trial in the U.S. for Investigational Drug, GZR18 Gan & Lee Medical Product Information [ganleediabetes.com]
- 2. Gan & Lee Pharmaceuticals GZR18 Completes First Dosing in Two Phase IIb Clinical Trials Gan & Lee Medical Product Information [ganleediabetes.com]
- 3. Gan & Lee Pharmaceuticals' Three Innovative Drugs: GZR18 Injection, GZR4 Injection, and GZR101 Injection Achieve Primary Endpoints in Phase 2 Clinical Studies-Gan & Lee [ganlee.com]
- 4. Gan & Lee Pharmaceuticals Announced First Participant Dosed in the US Phase 2 Clinical Study of Bofanglutide (GZR18) Injection for Overweight or Obesity [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of GZR18 and Liraglutide in Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383953#comparative-efficacy-of-gzr18-and-liraglutide-in-diabetes-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com